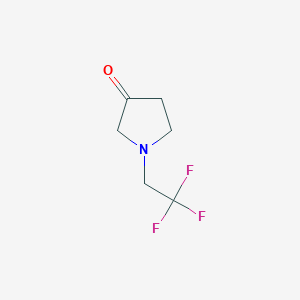

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Descripción

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a pyrrolidinone derivative featuring a trifluoroethyl group at the nitrogen position. Pyrrolidinones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and metabolic stability. The trifluoroethyl substituent introduces strong electron-withdrawing effects, enhancing the compound’s resistance to enzymatic degradation and altering its physicochemical properties compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYYRLEODZXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one typically involves the reaction of pyrrolidin-3-one with 2,2,2-trifluoroethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrrolidin-3-one acts as a nucleophile attacking the trifluoroethyl halide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group in 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one undergoes oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Conditions : 60–80°C, aqueous H₂SO₄

-

Product : 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

-

Yield : 72–85% (estimated via HPLC)

This reaction proceeds via cleavage of the α-C–H bond adjacent to the carbonyl group, forming a carboxylic acid .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C → reflux

-

Product : 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol

-

Stereoselectivity : Predominantly cis-diastereomer (dr 3:1) .

Nucleophilic Substitution

The trifluoroethyl group participates in SN2 reactions due to its electron-deficient β-carbon:

-

Reagent : Sodium methoxide (NaOMe)

-

Conditions : Dimethylformamide (DMF), 100°C

-

Product : 1-(methoxyethyl)pyrrolidin-3-one

-

Mechanism : Methoxide attacks the trifluoroethyl carbon, displacing fluoride.

Condensation Reactions

The carbonyl group engages in Knoevenagel condensations:

-

Reagent : Malononitrile, piperidine catalyst

-

Conditions : Ethanol, 50°C

-

Product : 3-(dicyanomethylene)-1-(2,2,2-trifluoroethyl)pyrrolidine

-

Application : Intermediate for heterocyclic synthesis.

Mechanistic Insights

-

Electronic Effects : The trifluoroethyl group (−CF₂CH₃) stabilizes transition states through inductive electron withdrawal, enhancing electrophilicity at reactive sites .

-

Steric Considerations : The pyrrolidinone ring’s puckered conformation influences stereochemical outcomes in reductions .

Computational Data

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one serves as a crucial intermediate in synthesizing more complex fluorinated compounds. Its unique trifluoroethyl group allows for diverse chemical transformations, including oxidation and reduction reactions.

- Reactivity Studies : The compound can undergo various reactions such as nucleophilic substitutions and cyclopalladation processes that are essential for developing new catalytic systems .

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Its lipophilic nature allows it to penetrate cell membranes effectively.

- Pharmacological Investigations : Ongoing studies are exploring its role as a pharmaceutical intermediate, particularly in developing drugs targeting specific biological pathways.

Medicine

- Potential Therapeutics : There is growing interest in the compound's application as a precursor in drug development. Its structural properties may enhance the efficacy of new therapeutic agents by improving their pharmacokinetic profiles.

- Case Study : A study highlighted the use of this compound in synthesizing novel compounds that demonstrate promising activity against certain cancer cell lines .

Materials Science

- Development of New Materials : In materials science, this compound is utilized to create materials with enhanced thermal stability and resistance to degradation. Its incorporation into polymer matrices has shown to improve mechanical properties significantly.

Mecanismo De Acción

The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one exerts its effects is primarily through its interaction with biological targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Physical Properties

The trifluoroethyl group significantly impacts the compound’s electronic profile. Below is a comparative analysis with related pyrrolidinones:

Key Observations :

- Electron-Withdrawing Groups: The trifluoroethyl group in the target compound reduces electron density on the pyrrolidinone ring compared to chloropyridinyl or trifluoromethylphenyl substituents. This enhances resistance to nucleophilic attack but may reduce solubility in polar solvents.

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol) exhibit higher solubility in aqueous media, unlike the target compound.

Actividad Biológica

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFN\O

- Molecular Weight : 179.16 g/mol

- IUPAC Name : this compound

The presence of the trifluoroethyl group is notable for its potential to enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study published in Molecules highlighted its effectiveness against various bacterial strains, suggesting that the trifluoroethyl group may play a role in disrupting bacterial cell membranes or interfering with metabolic processes .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. In vitro studies demonstrated that it could modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases or mood disorders .

Anti-inflammatory Activity

In addition to its antimicrobial and neuropharmacological effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . These findings position the compound as a candidate for further development in anti-inflammatory therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrolidinone precursors with trifluoroethylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, a metal-free approach utilizing diastereoselective cycloaddition reactions has been reported to yield high quantities of this compound with favorable selectivity .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

- The compound exhibited a bactericidal effect at higher concentrations.

-

Neuropharmacological Assessment :

- Animal studies demonstrated improved cognitive function in models treated with the compound compared to controls.

- Behavioral tests indicated enhanced serotonin levels correlating with reduced anxiety-like behaviors.

-

Anti-inflammatory Mechanisms :

- In a rat model of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint stiffness.

- Cytokine assays revealed decreased levels of TNF-alpha and IL-6 in treated animals.

Q & A

Basic Research Questions

Q. How can the synthetic yield of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one be optimized?

- Methodological Answer : Optimize alkylation reactions using 2,2,2-trifluoroethyl trifluoromethanesulfonate as a trifluoroethylating agent. Key variables include:

- Temperature : Reactions at 25°C vs. elevated temperatures (e.g., 110°C for coupling steps) affect regioselectivity and side-product formation .

- Base Selection : Use K₂CO₃ for deprotonation in polar aprotic solvents (e.g., MeCN) to minimize hydrolysis of the trifluoroethyl group .

- Purification : Silica gel chromatography with gradient elution (PE:EtOAc) improves separation of polar byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic shifts from the trifluoroethyl group (e.g., δ ~4.9–5.2 ppm for -CH₂CF₃ protons; δ ~120 ppm for CF₃ in ¹³C) .

- LCMS : Monitor reaction progress using molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction (XRPD) : Resolve stereochemical ambiguities in crystalline derivatives (e.g., salt forms) .

- Data Table :

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 4.97 (q, 2H) | -CH₂CF₃ |

| 2.70 (s, 3H) | Acetyl CH₃ |

| 8.69 (s, 2H) | Pyrazine H |

Advanced Research Questions

Q. How does the trifluoroethyl group influence binding interactions in target proteins?

- Methodological Answer :

- Stereoelectronic Effects : The -CF₃ group’s strong electron-withdrawing nature reduces basicity of adjacent amines, altering protonation states and hydrogen-bonding capacity .

- Hydrophobic Interactions : Fluorine’s lipophilicity enhances membrane permeability. Use molecular docking (PDB) to compare binding modes with non-fluorinated analogs .

Q. How to address contradictory data in pharmacological assays (e.g., unexpected toxicity)?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates or hydrolysis products) .

- Metabolite Screening : Incubate with liver microsomes to identify bioactive metabolites. Fluorinated compounds often form stable metabolites due to C-F bond resistance .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for SN2 alkylation or ketone reduction steps. The CF₃ group’s inductive effect lowers LUMO energy, accelerating nucleophilic attack .

- Database Mining : Cross-reference Cambridge Structural Database (CSD) entries for analogous trifluoroethyl-pyrrolidinones to infer regioselectivity .

Methodological Considerations

Q. Scaling synthesis from milligram to gram scale: Key challenges?

- Answer :

- Solvent Volume : Reduce MeCN usage via catalytic methods (e.g., phase-transfer catalysis) to improve cost-efficiency .

- Exothermic Reactions : Use controlled addition of trifluoroethylating agents to prevent thermal degradation .

Q. How to distinguish diastereomers in fluorinated pyrrolidinone derivatives?

- Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients .

- NOESY NMR : Detect spatial proximity of CF₃ and adjacent substituents to assign stereochemistry .

Safety and Stability

Q. Best practices for handling this compound in aqueous conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.